molecular formula C10H16ClNO B164149 o-Methoxy-alpha-methylphenethylamine hydrochloride CAS No. 72739-03-8

o-Methoxy-alpha-methylphenethylamine hydrochloride

Cat. No.: B164149
CAS No.: 72739-03-8
M. Wt: 201.69 g/mol
InChI Key: SXQBBTRLKWTAPV-UHFFFAOYSA-N
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Description

2-Methoxyamphetamine (hydrochloride) is a chemical compound belonging to the amphetamine class. It features a methoxy group in the 2, or ortho, position of the phenyl group. This compound is known for its significantly weaker effect on the reuptake and release of monoamine neurotransmitters compared to other amphetamines . It is primarily used in forensic and research applications .

Scientific Research Applications

2-Methoxyamphetamine (hydrochloride) is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

Methoxyamine has potential medicinal uses. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis. This agent may potentiate the anti-tumor activity of alkylating agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyamphetamine (hydrochloride) typically involves the reaction of 2-methoxyphenylacetone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride . The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as described above, with additional steps for purification and quality control to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyamphetamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyamphetamine (hydrochloride) is unique due to its significantly weaker effect on neurotransmitter release and reuptake compared to other methoxy-substituted amphetamines. This makes it particularly useful in research settings where a milder effect is desired .

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)7-9-5-3-4-6-10(9)12-2;/h3-6,8H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBBTRLKWTAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5344-61-6
Record name NSC1139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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